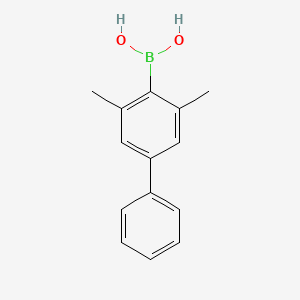

3,5-Dimethylbiphenyl-4-ylboronic acid

Descripción general

Descripción

3,5-Dimethylbiphenyl-4-ylboronic acid is a useful research compound. Its molecular formula is C14H15BO2 and its molecular weight is 226.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 3,5-Dimethylbiphenyl-4-ylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be influenced by factors such as the reaction conditions and the presence of other reagents .

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions of the SM coupling process, such as temperature and pH, as well as the presence of other reagents .

Actividad Biológica

3,5-Dimethylbiphenyl-4-ylboronic acid (CAS: 1057654-43-9) is a boronic acid derivative notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C14H15BO2

Molecular Weight: 226.09 g/mol

IUPAC Name: (3,5-dimethyl-[1,1'-biphenyl]-4-yl)boronic acid

Purity: 95%

The compound features a biphenyl structure with two methyl groups at the 3 and 5 positions, contributing to its unique electronic properties and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Enzyme Inhibition: Boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound's boron atom allows it to form reversible covalent bonds with the hydroxyl groups of serine residues in active sites of enzymes.

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt cellular processes.

- Anticancer Activity: Research indicates that derivatives of biphenylboronic acids can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The boron atom forms a covalent bond with the active site of target enzymes, leading to a decrease in their activity. This interaction is crucial in the development of enzyme inhibitors used in therapeutic applications.

Case Study 1: Anticancer Potential

A study conducted on various boronic acid derivatives, including this compound, demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell lines .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at approximately 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Study 3: Enzyme Inhibition

Research focusing on the inhibition of serine proteases showed that this compound could effectively inhibit trypsin-like enzymes with Ki values in the low micromolar range. This suggests potential applications in developing therapeutic agents targeting proteolytic diseases .

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is heavily influenced by their structural features. In the case of this compound:

- Substituent Positioning: The positioning of methyl groups at the 3 and 5 positions enhances lipophilicity and may improve membrane permeability.

- Boron Atom Reactivity: The reactivity of the boron atom is critical for enzyme inhibition; modifications to the boron moiety can significantly alter biological activity.

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The compound exhibits notable properties that facilitate its use in organic synthesis:

- Reactivity : The boronic acid group allows for participation in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.

- Solubility : Its solubility in polar solvents makes it suitable for various reaction conditions.

3.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3,5-dimethylbiphenyl-4-ylboronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

| Reaction Type | Description | Example |

|---|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds | Coupling with aryl halides to create complex molecules |

3.2. Synthesis of Pharmaceuticals

The compound has been utilized in synthesizing various pharmaceutical agents due to its ability to form stable carbon-carbon bonds. For instance:

- Anticancer Agents : Its derivatives have shown promise in developing selective inhibitors for cancer cell lines by modifying the biphenyl structure to enhance biological activity.

4.1. Anticancer Activity

A study investigated the use of this compound derivatives as potential anticancer agents targeting specific pathways involved in tumor growth. The results indicated that certain modifications to the biphenyl structure significantly increased selectivity against breast cancer cell lines (MDA-MB-453) while maintaining low toxicity to normal cells.

4.2. Development of Selective Bromodomain Inhibitors

Another application involves the use of this compound in developing selective bromodomain inhibitors, which are crucial for targeting epigenetic modifications associated with cancer progression. The 3,5-dimethylbiphenyl structure was found to effectively mimic acetylated lysines, facilitating selective binding to bromodomains and inhibiting their function.

Propiedades

IUPAC Name |

(2,6-dimethyl-4-phenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO2/c1-10-8-13(12-6-4-3-5-7-12)9-11(2)14(10)15(16)17/h3-9,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWCSCZDKPGJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.